1-Iodo-2-methoxy-5-methyl-3-nitrobenzene
Description
1-Iodo-2-methoxy-5-methyl-3-nitrobenzene is a substituted aromatic compound featuring iodine, methoxy, methyl, and nitro functional groups at positions 1, 2, 5, and 3, respectively. Its molecular formula is C₈H₈INO₃, with a molecular weight of 295.97 g/mol. The iodine atom introduces steric bulk and polarizability, while the electron-withdrawing nitro group (meta-directing) and electron-donating methoxy group (ortho/para-directing) create a unique electronic environment. This compound is primarily used as an intermediate in organic synthesis, particularly in metal-catalyzed C–H functionalization reactions due to its directing group synergy .
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
1-iodo-2-methoxy-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3 |
InChI Key |
CVKRUNVCQRSMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Iodo-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives or cyano derivatives.
Reduction: 1-Iodo-2-methoxy-5-methyl-3-aminobenzene.
Oxidation: 1-Iodo-2-methoxy-5-methyl-3-nitrobenzoic acid.
Scientific Research Applications
1-Iodo-2-methoxy-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and its ability to penetrate biological membranes. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-iodo-2-methoxy-5-methyl-3-nitrobenzene with structurally related aromatic derivatives, focusing on substituent positions, molecular properties, and reactivity:
Key Findings:
Substituent Position Effects :
- The nitro group at position 3 in the target compound (vs. 4 in CAS 5458-84-4) directs electrophilic substitution to distinct sites, impacting reactivity in cross-coupling reactions .
- Methoxy at position 2 stabilizes intermediates via resonance, contrasting with fluorine’s inductive effects in 1-fluoro-3-iodo-5-nitrobenzene .
Steric and Electronic Modifications: The methyl group at position 5 in the target compound increases steric hindrance, slowing nucleophilic attacks compared to non-methylated analogs . Diiodo derivatives (e.g., CAS 55215-55-9) exhibit higher melting points but reduced solubility in polar solvents due to increased halogen mass .
Applications :
- Fluoro- and iodo-substituted compounds (e.g., 1-fluoro-3-iodo-5-nitrobenzene) are prioritized in radiopharmaceuticals for their imaging compatibility .
- Ethyl-substituted analogs (e.g., CAS 1089282-52-9) serve as lipophilic intermediates in agrochemical synthesis .
Research Implications
- Synthetic Utility : The target compound’s nitro and methoxy groups facilitate palladium-catalyzed C–H arylation, outperforming simpler iodoarenes in selectivity .
- Limitations : Steric hindrance from the methyl group may necessitate higher reaction temperatures compared to smaller derivatives like 1-iodo-2-methoxy-4-nitrobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
